molecular formula C24H20N2O4S B14576105 N-(9H-Fluorene-2-sulfonyl)-L-tryptophan CAS No. 61447-77-6

N-(9H-Fluorene-2-sulfonyl)-L-tryptophan

Cat. No.: B14576105
CAS No.: 61447-77-6
M. Wt: 432.5 g/mol
InChI Key: DWKQCIMMBMEDFQ-QHCPKHFHSA-N
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Description

N-(9H-Fluorene-2-sulfonyl)-L-tryptophan is a chemical compound that combines the structural features of fluorene and tryptophan Fluorene is a polycyclic aromatic hydrocarbon, while tryptophan is an essential amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-Fluorene-2-sulfonyl)-L-tryptophan typically involves the reaction of 9H-fluorene-2-sulfonyl chloride with L-tryptophan. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(9H-Fluorene-2-sulfonyl)-L-tryptophan can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of sulfonamide derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(9H-Fluorene-2-sulfonyl)-L-tryptophan has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways and as a probe for studying protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes or as a drug delivery agent.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(9H-Fluorene-2-sulfonyl)-L-tryptophan involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(9H-Fluorene-2-sulfonyl)-L-isoleucine
  • N-(9H-Fluorene-2-sulfonyl)-L-phenylalanine
  • N-(9H-Fluorene-2-sulfonyl)-L-tyrosine

Uniqueness

N-(9H-Fluorene-2-sulfonyl)-L-tryptophan is unique due to the presence of the tryptophan moiety, which imparts specific biological activity and potential therapeutic applications. The combination of fluorene and tryptophan structures allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

61447-77-6

Molecular Formula

C24H20N2O4S

Molecular Weight

432.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-2-ylsulfonylamino)-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C24H20N2O4S/c27-24(28)23(13-17-14-25-22-8-4-3-7-21(17)22)26-31(29,30)18-9-10-20-16(12-18)11-15-5-1-2-6-19(15)20/h1-10,12,14,23,25-26H,11,13H2,(H,27,28)/t23-/m0/s1

InChI Key

DWKQCIMMBMEDFQ-QHCPKHFHSA-N

Isomeric SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O

Origin of Product

United States

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